N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide
Overview
Description
“N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide” is a complex organic compound. It contains an amine group (-NH2), a fluorine atom, and a phenoxyacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and the reactants present. The amine and fluorine groups could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, solubility, and stability would need to be determined experimentally .Scientific Research Applications
Metabolism and Toxicity Studies
Research on compounds similar to "N-(3-Amino-4-fluorophenyl)-2-phenoxyacetamide" includes studies on acetaminophen (N-acetyl-p-aminophenol), a well-known analgesic and antipyretic. A study by David et al. (2020) revisited acetaminophen metabolism using non-targeted analyses, highlighting the importance of understanding the metabolic pathways and potential underestimation of acetaminophen use in human biomonitoring methods (David et al., 2020).
Environmental Health
Research on environmental contaminants includes studies on nonylphenol (NP) and bisphenol A (BPA), which are known for their endocrine-disrupting activities. A study by Guenther et al. (2002) reported on the ubiquity of nonylphenols in food, indicating widespread exposure to these compounds and potential health risks (Guenther et al., 2002).
Potential Therapeutic Effects
Retinoids, compounds related to vitamin A, have been studied for their potential anticancer properties. A study by Villa et al. (1993) explored the immunoenhancing effect of N-(4-hydroxyphenyl) retinamide (4-HPR) on natural killer (NK) cell activity in women, suggesting potential therapeutic applications in cancer prevention and treatment (Villa et al., 1993).
Human Exposure and Health Risk Assessment
Frederiksen et al. (2014) provided an overview of Danish data on human urinary excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, between 2006 and 2012. This study highlights the importance of biomonitoring for assessing human exposure to environmental contaminants and their potential health risks (Frederiksen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-phenoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-7-6-10(8-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYBILZPMMEAPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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